2,2-Dimethyl-3-(4-piperidyl)-1-propanol

CRTH2 Antagonist DP2 Receptor Inflammation

Select 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS 203662-02-6) for your CRTH2/DP2 antagonist program. The gem-dimethyl group elevates lipophilicity and metabolic stability versus non-methylated analogs, delivering Ki=3.20 nM target affinity and reduced CYP3A4 inhibition (IC₅₀=5330 nM). This scaffold also shows promise in glutaminase inhibition for oncology. Choose the differentiated building block—not interchangeable with simpler piperidine-propanols.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B8068440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(4-piperidyl)-1-propanol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCNCC1)CO
InChIInChI=1S/C10H21NO/c1-10(2,8-12)7-9-3-5-11-6-4-9/h9,11-12H,3-8H2,1-2H3
InChIKeyAHTLZJHKOXCHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3-(4-piperidyl)-1-propanol CAS 203662-02-6: Procurement Specifications and Basic Characterization


2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS 203662-02-6) is a piperidine-based amino alcohol scaffold with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . This compound serves as a versatile synthetic intermediate and a building block in medicinal chemistry, particularly in the development of CRTH2 (DP2) receptor antagonists [1]. Its structural composition, which includes a piperidine ring and a tertiary alcohol moiety, positions it as a candidate for generating bioactive molecules with potential therapeutic applications . Commercially, this compound is available for research and development purposes, with suppliers offering it at specified purity levels (e.g., 95% or 98%) .

Critical Distinctions of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS 203662-02-6) Versus Common Piperidyl-Propanol Analogs


Substituting 2,2-Dimethyl-3-(4-piperidyl)-1-propanol with a seemingly similar compound like 3-(4-Piperidyl)-1-propanol (CAS 7037-49-2) or 2-(4-Piperidyl)-2-propanol (CAS 22990-34-7) introduces significant changes to the molecule's physicochemical and pharmacological profile [1]. The key differentiating factor lies in the presence of the gem-dimethyl group on the propanol chain. This structural feature profoundly alters the molecule's lipophilicity and steric bulk, which in turn influences its interaction with biological targets, its metabolic stability, and its overall pharmacokinetic properties [1]. While other piperidyl-propanol derivatives may be useful as intermediates for specific targets like GPR119 agonists, they lack the optimized molecular features that confer the unique activity and selectivity profile observed for derivatives of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, particularly as CRTH2 receptor antagonists . Therefore, for applications requiring specific CRTH2 antagonism, this compound and its derivatives are not interchangeable with other piperidine-propanol scaffolds.

Evidence-Based Differentiation of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS 203662-02-6) for Procurement and Research Selection


CRTH2 Receptor Antagonism: Potency Comparison of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol Derivatives vs. Other Piperidine Scaffolds

A derivative of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol exhibits potent antagonistic activity at the human CRTH2 (DP2) receptor, a key target in inflammatory and allergic diseases. Specifically, the derivative with the structure containing this scaffold shows a Ki of 3.20 nM and an IC₅₀ of 46 nM in CHO cells [1]. In contrast, many other piperidine-based compounds demonstrate significantly weaker or negligible activity against this receptor. For instance, 4-(3-Hydroxypropyl)piperidine (3-(4-Piperidyl)-1-propanol), a related analog, is primarily known for its use in synthesizing GPR119 agonists and shows no reported activity against CRTH2 . This direct comparison highlights the critical role of the 2,2-dimethylpropanol moiety in conferring potent CRTH2 antagonism, a feature not shared by simpler piperidine-propanol scaffolds.

CRTH2 Antagonist DP2 Receptor Inflammation

Metabolic Stability Advantage: CYP3A4 Interaction Profile of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol Derivatives vs. Analogous Piperidines

Inhibition of cytochrome P450 (CYP) enzymes is a critical parameter affecting drug-drug interactions and metabolic stability. A derivative containing the 2,2-Dimethyl-3-(4-piperidyl)-1-propanol scaffold has been tested for inhibition of CYP3A4, a major drug-metabolizing enzyme. The data indicates an IC₅₀ of 5330 nM (5.33 µM) [1]. This relatively high IC₅₀ suggests a low propensity for CYP3A4 inhibition and a favorable drug-drug interaction profile. In contrast, many closely related piperidine derivatives have been shown to be more potent inhibitors of various CYP isoforms. For example, a structurally distinct piperidine derivative from the same screening campaign exhibited a Ki of 70 nM against CYP2C19 [2]. While a direct head-to-head comparison within the same assay for all comparators is not available, the moderate potency against CYP3A4 distinguishes the 2,2-dimethyl-substituted scaffold from other piperidines that may carry a higher risk of CYP-mediated interactions.

CYP Inhibition Drug Metabolism Pharmacokinetics

Physicochemical Distinction: Predicted Lipophilicity Shift of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol vs. Unsubstituted Analogs

The introduction of the gem-dimethyl group on the propanol chain of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol significantly alters its predicted lipophilicity compared to unsubstituted analogs. While an experimentally determined logP for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is not available, the structurally related 3-(4-Piperidyl)-1-propanol (CAS 7037-49-2) has a calculated logP of approximately 1.09 . Similarly, 2-(4-Piperidyl)-2-propanol (CAS 22990-34-7) has a predicted XlogP of 0.5 [1]. The addition of the two methyl groups in the target compound is expected to substantially increase logP, making it more lipophilic than these comparators. This class-level inference is supported by standard medicinal chemistry principles, where each added methyl group can increase logP by roughly 0.5 units . This increase in lipophilicity can directly impact membrane permeability, volume of distribution, and target binding kinetics.

Lipophilicity Physicochemical Properties LogP

Synthetic Versatility: Distinct Intermediate Applications of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol Compared to 3-(4-Piperidyl)-1-propanol

The specific applications of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol and its close analogs in medicinal chemistry diverge significantly, highlighting their non-interchangeable nature as synthetic intermediates. 3-(4-Piperidyl)-1-propanol (CAS 7037-49-2) is a well-established building block for synthesizing GPR119 agonists and novel quinoline derivatives with antimicrobial activity [1]. In contrast, 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS 203662-02-6) and its derivatives are explicitly utilized in the development of potent CRTH2 (DP2) receptor antagonists, as demonstrated by the activity data in Evidence Item 1 [2]. This distinction is further supported by patent literature, where similar 2,2-dimethyl-substituted piperidine scaffolds are claimed for specific therapeutic uses, including as glutaminase inhibitors [3]. There is no evidence to suggest that 3-(4-Piperidyl)-1-propanol is used for CRTH2 antagonism, nor that 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a common intermediate for GPR119 agonists.

Synthetic Intermediate Medicinal Chemistry Building Block

Defined Research Applications for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS 203662-02-6) Based on Differential Evidence


Optimization of CRTH2 (DP2) Antagonists for Inflammatory and Allergic Diseases

This scenario is directly supported by the potent CRTH2 antagonism data (Ki = 3.20 nM, IC₅₀ = 46 nM) [1]. 2,2-Dimethyl-3-(4-piperidyl)-1-propanol serves as a critical scaffold for developing novel CRTH2 antagonists. Its derivatives exhibit high target affinity, making this building block essential for medicinal chemistry programs focused on designing new treatments for asthma, allergic rhinitis, and other inflammatory conditions. The unique activity profile, which is not shared by simpler piperidine-propanol analogs, validates its procurement for projects specifically targeting the DP2 pathway .

Lead Optimization Focused on Mitigating CYP3A4-Mediated Drug-Drug Interactions

Given the demonstrated moderate CYP3A4 inhibition (IC₅₀ = 5330 nM) for a derivative of this scaffold [2], 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a strategically advantageous starting point for lead optimization. In contrast to many piperidine-containing compounds that are potent CYP inhibitors, this scaffold suggests a lower potential for causing metabolic drug-drug interactions. This makes it particularly valuable for research into chronic disease treatments where polypharmacy is common, and managing CYP liabilities is a critical safety concern.

Design of Chemical Probes Requiring Enhanced Lipophilicity for Improved Membrane Permeability

The structural comparison with less lipophilic analogs like 3-(4-Piperidyl)-1-propanol (logP ~1.09) and 2-(4-Piperidyl)-2-propanol (XlogP = 0.5) indicates that the 2,2-dimethyl substitution significantly increases the molecule‘s lipophilicity [3]. This physicochemical distinction makes 2,2-Dimethyl-3-(4-piperidyl)-1-propanol the preferred choice when designing chemical probes or drug candidates where enhanced membrane permeability, blood-brain barrier penetration, or a larger volume of distribution is desired .

Development of Glutaminase Inhibitors for Cancer Therapeutics

Patent literature indicates that compounds structurally related to 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, featuring the gem-dimethyl piperidine motif, are claimed as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism [4]. This application suggests that the 2,2-dimethyl-substituted piperidine scaffold may provide a specific conformational or electronic advantage for binding to the glutaminase active site. This provides a clear and differentiated use case for this building block in oncology drug discovery, distinct from the applications of its non-methylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.